molecular formula C16H21ClN2O2 B146733 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride CAS No. 135938-17-9

1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride

Cat. No. B146733
CAS RN: 135938-17-9
M. Wt: 308.80 g/mol
InChI Key: LYMBEMCUJNDSBZ-UHFFFAOYSA-N
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Description

SB 203186 hydrochloride: is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine 4 receptor. This compound is known for its ability to antagonize the 5-hydroxytryptamine 4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus . It has been widely used in scientific research to study the role of 5-hydroxytryptamine 4 receptors in various physiological and pathological processes.

Scientific Research Applications

SB 203186 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of 5-hydroxytryptamine 4 receptor antagonists.

    Biology: Employed in research to understand the role of 5-hydroxytryptamine 4 receptors in various biological processes, such as gastrointestinal motility and cardiac function.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to 5-hydroxytryptamine 4 receptor dysfunction, such as irritable bowel syndrome and cardiac arrhythmias.

    Industry: Utilized in the development of new drugs targeting 5-hydroxytryptamine 4 receptors

Mechanism of Action

SB 203186 hydrochloride exerts its effects by competitively binding to the 5-hydroxytryptamine 4 receptor, thereby blocking the action of endogenous 5-hydroxytryptamine. This inhibition prevents the receptor-mediated relaxation of smooth muscles, such as those in the gastrointestinal tract and heart. The compound’s high selectivity for the 5-hydroxytryptamine 4 receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor .

Biochemical Analysis

Biochemical Properties

SB 203186 hydrochloride plays a significant role in biochemical reactions by antagonizing the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cardiac function, and central nervous system activities. SB 203186 hydrochloride interacts with the 5-HT4 receptor by binding to it and preventing serotonin (5-HT) from activating the receptor. This interaction is competitive, meaning that SB 203186 hydrochloride competes with serotonin for binding to the receptor. The compound has been shown to have high affinity for the 5-HT4 receptor in various tissues, including the rat oesophagus, guinea-pig ileum, and human colon .

Cellular Effects

SB 203186 hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it has been shown to block the positive chronotropic effects of serotonin, which are mediated through the 5-HT4 receptor. This results in a reduction in heart rate . In gastrointestinal cells, SB 203186 hydrochloride inhibits the serotonin-induced relaxation of the carbachol-contracted rat isolated oesophagus . Additionally, the compound has been shown to enhance serotonin-induced contractions in antral strips, indicating its complex role in modulating gastrointestinal motility .

Molecular Mechanism

The molecular mechanism of SB 203186 hydrochloride involves its competitive antagonism of the 5-HT4 receptor. By binding to the receptor, SB 203186 hydrochloride prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin. This includes the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP (cAMP) and subsequently affects various cellular processes . The compound’s high affinity for the 5-HT4 receptor is reflected in its pKB values of 10.9 for the rat oesophagus, 9.5 for the guinea-pig ileum, and 9.0 for the human colon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 203186 hydrochloride have been observed to change over time. For instance, when administered intraduodenally to new-born Camborough piglets, the compound produced a blockade of serotonin-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours . This indicates that SB 203186 hydrochloride has a relatively long duration of action in vivo. Additionally, the compound’s stability and degradation in various solvents have been studied, with findings suggesting that it remains stable under specific storage conditions .

Dosage Effects in Animal Models

The effects of SB 203186 hydrochloride vary with different dosages in animal models. In new-born Camborough piglets, intraduodenal administration of the compound at doses ranging from 0.3 to 3 mg/kg resulted in a dose-dependent blockade of serotonin-evoked tachycardia . Similarly, intravenous administration of SB 203186 hydrochloride at doses of 0.1 to 3 mg/kg also produced a dose-dependent antagonism of serotonin-evoked tachycardia in anaesthetized Yucatan minipigs . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.

Metabolic Pathways

SB 203186 hydrochloride is involved in metabolic pathways that include its interaction with the 5-HT4 receptor. The compound’s antagonistic action on the receptor affects the downstream signaling pathways, including the inhibition of adenylate cyclase activity and the reduction of cAMP production . These effects can influence various metabolic processes, such as gastrointestinal motility and cardiac function. Detailed studies on the specific metabolic pathways and enzymes involved in the metabolism of SB 203186 hydrochloride are limited.

Transport and Distribution

The transport and distribution of SB 203186 hydrochloride within cells and tissues involve its interaction with the 5-HT4 receptor. The compound’s high affinity for the receptor allows it to effectively bind and exert its antagonistic effects in various tissues, including the gastrointestinal tract and the heart . Additionally, the compound’s solubility in different solvents, such as DMSO and saline, facilitates its administration and distribution in laboratory settings .

Subcellular Localization

The subcellular localization of SB 203186 hydrochloride is primarily associated with its binding to the 5-HT4 receptor, which is located on the cell membrane. By binding to the receptor, the compound can effectively inhibit serotonin-induced signaling pathways at the cellular level . Detailed studies on the specific subcellular compartments and organelles involved in the localization and activity of SB 203186 hydrochloride are limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 203186 hydrochloride involves several steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: The industrial production of SB 203186 hydrochloride follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: SB 203186 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: SB 203186 hydrochloride is unique due to its high potency and selectivity for the 5-hydroxytryptamine 4 receptor. This makes it a preferred choice for researchers studying the specific roles of this receptor in various physiological and pathological conditions .

properties

IUPAC Name

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBEMCUJNDSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207572-69-8, 135938-17-9
Record name 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207572-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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